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molecular formula C15H20O3 B1352715 8-(Benzyloxy)-1,4-dioxaspiro[4.5]decane CAS No. 92829-83-9

8-(Benzyloxy)-1,4-dioxaspiro[4.5]decane

Cat. No. B1352715
M. Wt: 248.32 g/mol
InChI Key: ODHJKDCIQWMCOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08791303B2

Procedure details

8-Benzyloxy-1,4-dioxa-spiro[4.5]decane (15 g, 60 mmol) was dissolved in THF (150 ml) and 1M aqueous hydrochloric acid (40 ml) is added and the reaction mixture is heated to reflux overnight. The reaction mixture is cooled and diluted with water (200 ml) before being extracted with ethyl acetate (1×200 ml). The organic extract is washed with saturated solution of sodium bicarbonate and then dried over magnesium sulphate, filtered and evaporated under reduced pressure to give an oil. The oil is distilled under vacuum in a kugelrohr to give 4-benzyloxy-cyclohexanone (10 g).
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][CH:9]1[CH2:18][CH2:17][C:12]2(OCC[O:13]2)[CH2:11][CH2:10]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Cl>C1COCC1.O>[CH2:1]([O:8][CH:9]1[CH2:18][CH2:17][C:12](=[O:13])[CH2:11][CH2:10]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1CCC2(OCCO2)CC1
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
40 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled
EXTRACTION
Type
EXTRACTION
Details
before being extracted with ethyl acetate (1×200 ml)
EXTRACTION
Type
EXTRACTION
Details
The organic extract
WASH
Type
WASH
Details
is washed with saturated solution of sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give an oil
DISTILLATION
Type
DISTILLATION
Details
The oil is distilled under vacuum in a kugelrohr

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1CCC(CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 10 g
YIELD: CALCULATEDPERCENTYIELD 81.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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